

# Spectroscopic Profile of (Z)-2,5-Dimethylhex-3-ene: A Technical Guide

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## Compound of Interest

Compound Name: 2,5-Dimethylhex-3-ene

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data available for (Z)-**2,5-Dimethylhex-3-ene** (CAS Registry Number: 10557-44-5). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for major spectroscopic techniques, and includes a visualization of the logical workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables provide a consolidated summary of the available spectroscopic data for (Z)-**2,5-Dimethylhex-3-ene**. Due to the limited availability of specific peak assignments and coupling constants in publicly accessible databases, predicted values and general ranges are provided based on typical spectroscopic behavior of similar olefinic structures.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 5.3 - 5.5	Multiplet	2H	Olefinic Protons (-CH=CH-)
~ 2.2 - 2.4	Multiplet	2H	Methine Protons (-CH(CH <sub>3</sub> ) <sub>2</sub> )
~ 0.9 - 1.0	Doublet	12H	Methyl Protons (-CH(CH <sub>3</sub> ) <sub>2</sub> )

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 130 - 135	Olefinic Carbons (-CH=CH-)
~ 30 - 35	Methine Carbons (-CH(CH <sub>3</sub> ) <sub>2</sub> )
~ 20 - 25	Methyl Carbons (-CH(CH <sub>3</sub> ) <sub>2</sub> )

**Table 3: Infrared (IR) Spectroscopy Data**

The gas-phase infrared spectrum of (Z)-2,5-Dimethylhex-3-ene is available through the NIST WebBook.<sup>[1]</sup> Key absorption bands are expected in the following regions:

Wavenumber (cm <sup>-1</sup> )	Vibration Type
~ 3000-2850	C-H stretch (alkane)
~ 1650	C=C stretch (alkene, weak for symmetrical cis-alkenes)
~ 1465	C-H bend (alkane)
~ 725	=C-H bend (cis-alkene)

**Table 4: Mass Spectrometry Data**

While a specific mass spectrum for the (Z)-isomer is not readily available, the mass spectrum of its stereoisomer, 3-Hexene, 2,5-dimethyl-, provides valuable insight into the expected fragmentation pattern.<sup>[2]</sup>

m/z	Proposed Fragment
112	[M] <sup>+</sup> (Molecular Ion)
97	[M - CH <sub>3</sub> ] <sup>+</sup>
69	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize (Z)-**2,5-Dimethylhex-3-ene**. These protocols are based on standard practices for the analysis of volatile organic compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60 or equivalent.<sup>[3]</sup>

Sample Preparation:

- Accurately weigh approximately 5-10 mg of (Z)-**2,5-Dimethylhex-3-ene**.
- Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

#### $^1\text{H}$ NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Spectral Width: 0-12 ppm
- Number of Scans: 16-64 (to achieve adequate signal-to-noise)
- Relaxation Delay: 1-2 seconds

#### $^{13}\text{C}$ NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Spectral Width: 0-150 ppm
- Number of Scans: 1024 or higher (due to the low natural abundance of  $^{13}\text{C}$ )
- Relaxation Delay: 2-5 seconds

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.

- Identify and report the chemical shifts ( $\delta$ ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Vapor Phase):[\[3\]](#)

- Inject a small amount of the volatile liquid (Z)-**2,5-Dimethylhex-3-ene** into a heated gas cell.
- Ensure the cell is properly sealed and placed in the spectrometer's sample compartment.

Acquisition Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32
- Background: A spectrum of the empty gas cell should be recorded as the background.

Data Processing:

- The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum.
- Identify the characteristic absorption bands and report their wavenumbers (in  $\text{cm}^{-1}$ ) and relative intensities (strong, medium, weak).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

#### GC-MS Parameters:

- Injection Mode: Split or splitless, depending on the sample concentration.
- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Column: A non-polar capillary column (e.g., DB-5ms).
- Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.

#### Mass Spectrometer Parameters:

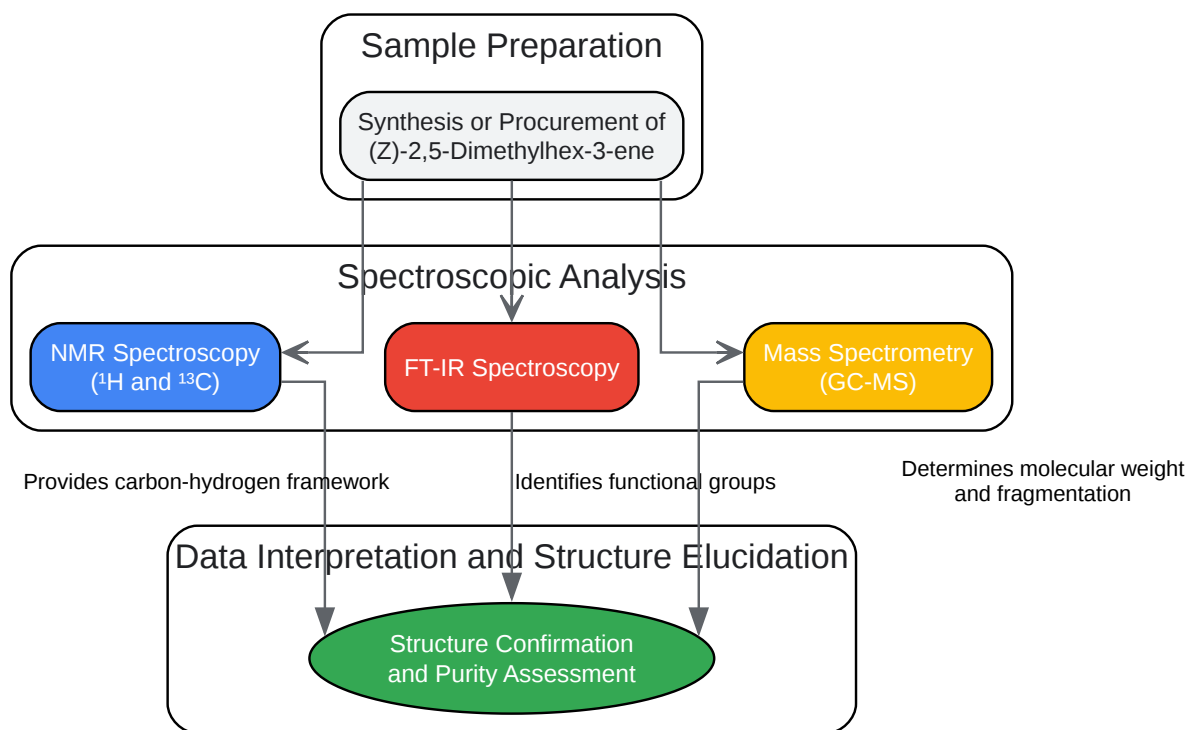
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 35-200
- Scan Rate: 1-2 scans/second

#### Data Processing:

- Identify the peak corresponding to (Z)-**2,5-Dimethylhex-3-ene** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak ( $M^+$ ) and the major fragment ions.
- Report the mass-to-charge ratio (m/z) and relative abundance of the significant peaks.
- Propose structures for the observed fragment ions.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of (Z)-2,5-Dimethylhex-3-ene.



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Caption: Logical workflow for the spectroscopic analysis of (Z)-2,5-Dimethylhex-3-ene.

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## References

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